molecular formula C31H32FN3O3 B14996505 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Cat. No.: B14996505
M. Wt: 513.6 g/mol
InChI Key: WMMBPISPWOEFLW-UHFFFAOYSA-N
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Description

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a quinazolinone core, a fluorobenzyl group, and a cyclohexanecarboxamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.

    Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the quinazolinone intermediate with N-phenethylcyclohexanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl and cyclohexane moieties.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Investigated for its interactions with various biological targets.

Medicine

    Pharmacology: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, while the fluorobenzyl group may enhance binding affinity through hydrophobic interactions. The cyclohexanecarboxamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
  • 4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

Uniqueness

  • Fluorobenzyl Group : The presence of the fluorine atom enhances the compound’s lipophilicity and metabolic stability.
  • Quinazolinone Core : Provides a versatile scaffold for further functionalization and optimization.
  • Cyclohexanecarboxamide Moiety : Contributes to the compound’s overall stability and bioavailability.

This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C31H32FN3O3

Molecular Weight

513.6 g/mol

IUPAC Name

4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H32FN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36)

InChI Key

WMMBPISPWOEFLW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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